3-(Thiomorpholinosulfonyl)benzoic acid
Description
3-(Thiomorpholinosulfonyl)benzoic acid is a benzoic acid derivative functionalized with a thiomorpholine sulfonyl group at the meta position. This structural modification introduces unique physicochemical properties, including enhanced solubility in organic phases due to the sulfonyl group’s electron-withdrawing nature and the thiomorpholine ring’s sulfur atom, which may influence redox reactivity .
Properties
IUPAC Name |
3-thiomorpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVPSZDSRMCTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholinosulfonyl)benzoic acid typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group into the benzoic acid structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-(Thiomorpholinosulfonyl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Thiomorpholinosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Sulfonyl-Substituted Benzoic Acid Derivatives
*Estimated based on molecular formula.
Hydrazide Derivatives for Corrosion Inhibition
Hydrazide-functionalized benzoic acids demonstrate substituent-dependent inhibition efficiencies:
- CBTH (3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide) achieves 87.1% inhibition at 2 mM in HCl, outperforming CBFH (furan analog, 85.3%) (). The thiophene’s sulfur atom enhances adsorption on mild steel via stronger Lewis acid-base interactions compared to furan’s oxygen .
- 3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic acid () includes a bulky sulfamoylphenyl group, which may reduce membrane mobility but improve specificity in pharmaceutical applications .
Table 2: Inhibition Efficiency of Benzoic Acid Derivatives
| Compound | Functional Group | Inhibition Efficiency (%) | Application | Reference |
|---|---|---|---|---|
| CBTH | Thiophene hydrazide | 87.1 | Corrosion inhibition | |
| CBFH | Furan hydrazide | 85.3 | Corrosion inhibition |
Solubility and Extraction Dynamics
Benzoic acid derivatives exhibit extraction rate variations due to substituent effects:
Biological Activity
3-(Thiomorpholinosulfonyl)benzoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies regarding its biological effects, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a thiomorpholinosulfonyl group. This unique structure is believed to contribute to its biological activity, particularly in modulating enzymatic functions and interacting with cellular pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, including:
- Dihydrofolate Reductase (DHFR) : A study demonstrated that derivatives of benzoic acid, including this compound, can inhibit MtDHFR, an enzyme crucial for the survival of Mycobacterium tuberculosis. The IC50 values for related compounds ranged from 7 to 40 μM, suggesting a promising avenue for anti-tuberculosis drug development .
- Cathepsins B and L : The compound has shown the ability to activate cathepsins B and L significantly, which are involved in protein degradation pathways. This activation suggests potential applications in enhancing proteostasis and may have implications for aging and related diseases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses:
- Antibiotic Activity : Various derivatives of benzoic acid, including those similar to this compound, have demonstrated antibacterial effects against a range of pathogens .
- Antifungal Properties : Similar compounds have been noted to exhibit antifungal activity, although specific data on this compound remains limited .
3. Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. It has been suggested that the compound may induce apoptosis in certain cancer cells through the modulation of specific signaling pathways .
4. Cytotoxicity
Cytotoxic evaluations have indicated that at certain concentrations, the compound does not exhibit significant toxicity towards normal human cells, making it a candidate for further therapeutic exploration .
Table 1: Summary of Biological Activities
| Activity | Mechanism | IC50/Effect |
|---|---|---|
| Enzyme Inhibition | Inhibition of MtDHFR | IC50: 7-40 μM |
| Cathepsin Activation | Enhanced proteasomal activity | Significant activation |
| Antimicrobial | Broad-spectrum activity against bacteria | Varies by strain |
| Antifungal | Limited data but potential activity noted | Not quantified |
| Antiproliferative | Induction of apoptosis in cancer cell lines | Varies by cell line |
| Cytotoxicity | Low toxicity in normal human cells at tested doses | No significant cytotoxicity observed |
Case Studies
Several case studies have explored the therapeutic potential of benzoic acid derivatives, including those structurally related to this compound:
- Case Study 1 : A clinical investigation focused on the use of benzoic acid derivatives in treating tuberculosis showed promising results in inhibiting bacterial growth, supporting further development of these compounds as anti-TB agents .
- Case Study 2 : Research on the modulation of proteostasis using compounds similar to this compound highlighted its potential role in age-related diseases by enhancing cellular degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
